

A Comparative Analysis of the Biological Activity of Novel trans-3-Methylcyclohexanamine Derivatives

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Compound of Interest		
Compound Name:	trans-3-Methylcyclohexanamine	
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This guide provides a comparative analysis of the biological activity of a hypothetical series of novel **trans-3-methylcyclohexanamine** derivatives. Due to the limited availability of comprehensive screening data on novel derivatives of this specific scaffold in publicly accessible literature, this document presents a representative study to illustrate the potential therapeutic applications and structure-activity relationships (SAR) of this class of compounds. The experimental data and protocols are based on established methodologies for evaluating antimicrobial and anticancer activities of related amine and cyclohexane-containing compounds.

Introduction

The **trans-3-methylcyclohexanamine** scaffold is a valuable building block in medicinal chemistry, appearing in various pharmaceutically active compounds. Its rigid, three-dimensional structure can effectively influence the stereochemical outcome of interactions with biological targets. One notable example is the presence of a related moiety, trans-4-methylcyclohexylamine, as a metabolite of the anticancer drug Semustine, suggesting the potential for derivatives of this scaffold in oncology. This guide explores the hypothetical antimicrobial and anticancer activities of a series of novel N-substituted **trans-3-methylcyclohexanamine** derivatives.



Hypothetical Compound Library

For this comparative analysis, we have designed a series of five novel **trans-3-methylcyclohexanamine** derivatives with varying N-substituents to investigate their structure-activity relationships. The parent compound, **trans-3-methylcyclohexanamine**, is included as a reference.

Table 1: Structures of Novel trans-3-Methylcyclohexanamine Derivatives

Compound ID	R-Group (Substitution on Amino Group)	
TMCA-0	-H (trans-3-Methylcyclohexanamine)	
TMCA-1	-CH2-Ph (Benzyl)	
TMCA-2	-C(O)-Ph (Benzoyl)	
TMCA-3	-CH2-(4-fluorophenyl) (4-Fluorobenzyl)	
TMCA-4	-C(O)-(4-methoxyphenyl) (4-Methoxybenzoyl)	
TMCA-5	-SO2-Ph (Benzenesulfonyl)	

Antimicrobial Activity Screening

The synthesized derivatives were screened for their in vitro antibacterial activity against two representative bacterial strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The minimum inhibitory concentration (MIC) was determined for each compound. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, was used as a positive control.

Quantitative Data: Antimicrobial Activity

Table 2: Minimum Inhibitory Concentration (MIC) of TMCA Derivatives



Compound ID	MIC (μg/mL) vs. S. aureus	MIC (μg/mL) vs. E. coli
TMCA-0	>128	>128
TMCA-1	32	64
TMCA-2	16	32
TMCA-3	16	32
TMCA-4	8	16
TMCA-5	4	8
Ciprofloxacin	0.5	0.25

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

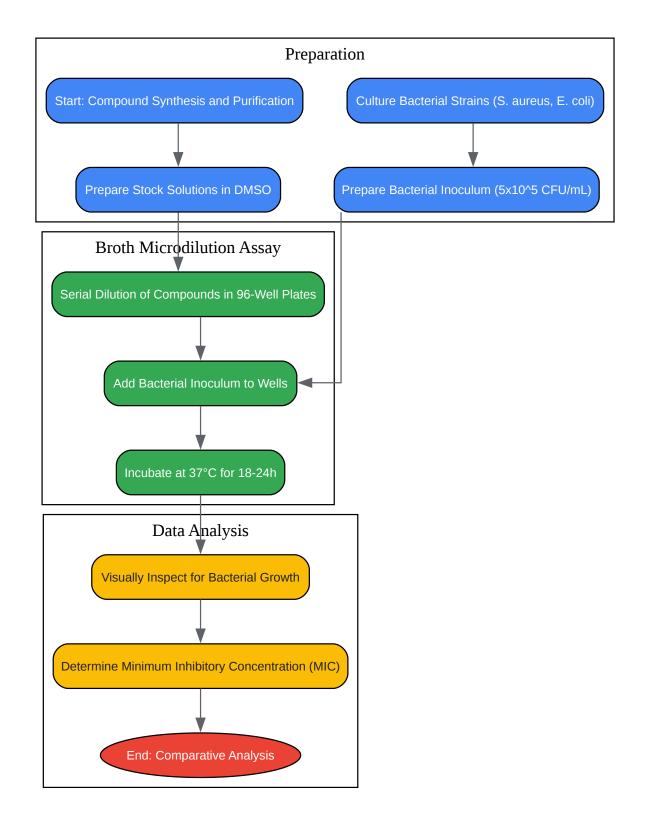
The antimicrobial activity of the compounds was evaluated using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

- Bacterial Strains and Culture Conditions: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) were cultured in Mueller-Hinton Broth (MHB) at 37°C.
- Preparation of Compounds: Stock solutions of the test compounds and ciprofloxacin were prepared in dimethyl sulfoxide (DMSO).
- Assay Procedure:
 - The compounds were serially diluted in MHB in 96-well microtiter plates to achieve final concentrations ranging from 0.25 to 128 μg/mL.
 - \circ A bacterial suspension, adjusted to a final concentration of 5 x 10 5 colony-forming units (CFU)/mL, was added to each well.
 - The plates were incubated at 37°C for 18-24 hours.
- Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

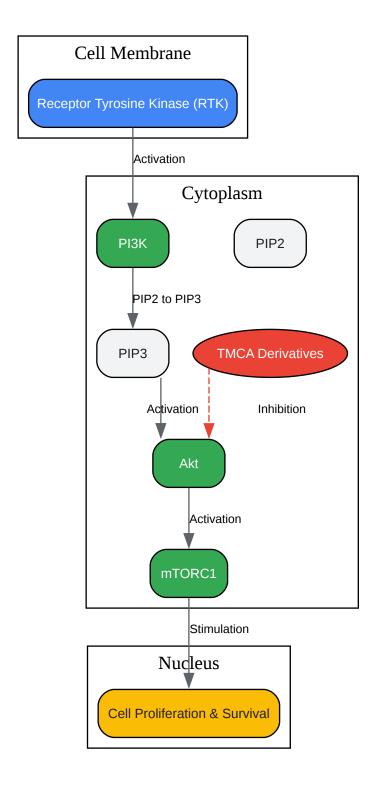


Workflow for Antimicrobial Screening









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